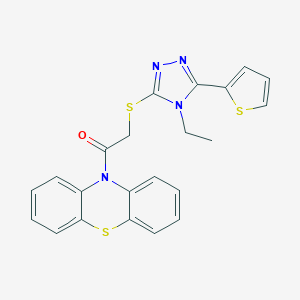![molecular formula C22H14ClN3O3 B292947 5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292947.png)
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]furo[3,2-d]pyrimidines This compound is characterized by its unique fused ring structure, which includes a pyridine ring, a furan ring, and a pyrimidine ring
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between an appropriate aldehyde and an amine.
Cyclization to Form the Furan Ring: The next step involves the cyclization of the intermediate to form the furan ring. This is typically achieved through a cyclization reaction using a suitable reagent.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction involving a suitable precursor.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential use in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer properties.
Benzo[4,5]furo[3,2-d]pyrimidines: These compounds also have a fused ring structure and are used in the development of new materials and pharmaceuticals.
The uniqueness of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H14ClN3O3 |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C22H14ClN3O3/c1-12-11-16(13-5-3-2-4-6-13)24-20-17(12)18-19(29-20)21(27)26(22(28)25-18)15-9-7-14(23)8-10-15/h2-11H,1H3,(H,25,28) |
InChI Key |
VLUJJKKPJBRYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)
![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![1-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]propan-2-one](/img/structure/B292880.png)
![N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292885.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-11-(4-chlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292886.png)
![1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea](/img/structure/B292887.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
![1-(4-Chlorophenyl)-3-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]urea](/img/structure/B292889.png)
